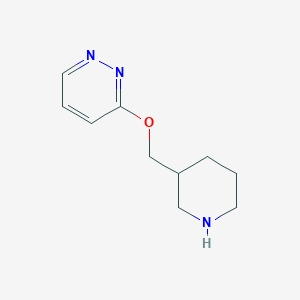
3-(Piperidin-3-ylmethoxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-3-ylmethoxy)pyridazine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
One of the most significant applications of 3-(Piperidin-3-ylmethoxy)pyridazine derivatives is their role as inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 is an important enzyme involved in the demethylation of histone lysine residues, which plays a crucial role in gene expression regulation and cancer progression.
Structure-Activity Relationship (SAR) Studies
Studies have elucidated the structure-activity relationships of these compounds, highlighting the importance of specific substituents on the piperidine and pyridazine rings for enhancing potency and selectivity. For instance, modifications that retain the basic piperidine structure significantly improve inhibition efficacy compared to other configurations .
Cytotoxic Activity Against Cancer Cells
The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines, including human breast adenocarcinoma (MCF-7) cells. A series of pyridazine derivatives demonstrated moderate activity against these cells, suggesting that structural modifications can lead to enhanced anti-cancer properties .
Potential Neuropharmacological Applications
Given the structural similarities to known neuroactive compounds, there is potential for this compound derivatives to exhibit neuropharmacological effects. The selectivity for monoamine oxidases suggests possible applications in treating neurological disorders by modulating neurotransmitter levels .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound derivatives:
Case Studies
Several case studies have highlighted the effectiveness of these compounds in preclinical settings:
- LSD1 Inhibitors : A study demonstrated that specific derivatives significantly reduced tumor growth in xenograft models by inhibiting LSD1 activity, leading to altered gene expression profiles associated with cancer progression .
- Cytotoxic Studies : Compounds were tested against MCF-7 cells, showing a dose-dependent response that correlates with structural modifications aimed at improving metabolic stability and potency .
Propriétés
Numéro CAS |
1250210-07-1 |
|---|---|
Formule moléculaire |
C10H15N3O |
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
3-(piperidin-3-ylmethoxy)pyridazine |
InChI |
InChI=1S/C10H15N3O/c1-3-9(7-11-5-1)8-14-10-4-2-6-12-13-10/h2,4,6,9,11H,1,3,5,7-8H2 |
Clé InChI |
MBLOBMZSGMOFIA-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)COC2=NN=CC=C2 |
SMILES canonique |
C1CC(CNC1)COC2=NN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















